molecular formula C11H9FN2O2 B13729314 Methyl 5-Fluoroquinazoline-4-acetate

Methyl 5-Fluoroquinazoline-4-acetate

Cat. No.: B13729314
M. Wt: 220.20 g/mol
InChI Key: XELFORBGZXAHEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoroquinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization with acetic anhydride under reflux conditions . The resulting benzoxazinones are then treated with ammonia to yield the quinazoline derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides .

Scientific Research Applications

Anticancer Activity

Methyl 5-Fluoroquinazoline-4-acetate has shown promising results in anticancer research. Compounds within the quinazoline family are known for their ability to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.

Case Study: Kinase Inhibition

  • A study evaluated a series of quinazoline derivatives, including this compound, for their efficacy against Aurora A kinase. The results indicated that certain derivatives exhibited significant selectivity and potency, suggesting their potential as lead compounds for further structural optimization aimed at cancer treatment .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameIC50 (µM)Target KinaseCell Line Tested
This compoundTBDAurora AMCF-7
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78Aurora AMCF-7

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinazoline derivatives, including this compound. These compounds may inhibit viral replication and provide therapeutic options against viral infections.

Case Study: Antiviral Activity

  • Research demonstrated that derivatives of quinazoline exhibited significant antiviral activity against various viruses by targeting specific viral proteins or pathways. The incorporation of methyl groups and fluorine atoms was found to enhance the bioactivity of these compounds, making them suitable candidates for further investigation in antiviral drug development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives.

Key Findings:

  • Docking simulations revealed favorable interactions between this compound and critical amino acid residues in target proteins, indicating its potential as a scaffold for designing selective inhibitors .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and its derivatives. SAR studies have shown that modifications at specific positions on the quinazoline ring can significantly influence biological activity.

Table 2: Summary of SAR Findings

Modification PositionEffect on Activity
Position 5 (Fluorine)Increased potency against kinases
Position 4 (Methyl)Enhanced solubility and bioavailability

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 5-Fluoroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl ester group and the fluorine atom enhances its pharmacokinetic properties and makes it a valuable compound for further drug development .

Biological Activity

Methyl 5-Fluoroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused ring structure that contributes to its biological activity. Its molecular formula is C10H8FN3O2C_10H_8FN_3O_2, with a molecular weight of approximately 219.19 g/mol. The presence of a fluorine atom at the 5-position and an acetate group at the 4-position enhances its reactivity and interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer cell proliferation. For instance, studies have demonstrated its ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) therapies .
  • Antimicrobial Activity : Similar to other quinazoline derivatives, it has been evaluated for antibacterial properties, targeting bacterial topoisomerases, which are essential for DNA replication .

Anticancer Activity

This compound has been investigated for its anticancer effects in vitro and in vivo. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
A549 (lung cancer)2.5EGFR inhibition
H1975 (EGFR-mutant)1.2Kinase inhibition
MCF-7 (breast cancer)3.0Apoptosis induction

These results indicate that this compound exhibits potent anticancer activity across different cancer cell lines, particularly against those harboring mutations in the EGFR.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy:

  • Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
  • Mechanism : Its mechanism involves the inhibition of bacterial DNA gyrase, similar to fluoroquinolone antibiotics, which prevents bacterial replication .

Case Study 1: Anticancer Efficacy in NSCLC

A recent study explored the effects of this compound on NSCLC cells. The compound was found to significantly reduce cell viability in both wild-type and EGFR-mutant NSCLC cell lines. The study utilized MTT assays to determine IC50 values and confirmed apoptosis through flow cytometry analysis .

Case Study 2: Antibacterial Properties

In another investigation, researchers assessed the antibacterial activity of this compound against resistant strains of Staphylococcus aureus. The compound exhibited notable bactericidal effects, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-(5-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C11H9FN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3

InChI Key

XELFORBGZXAHEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=NC2=C1C(=CC=C2)F

Origin of Product

United States

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